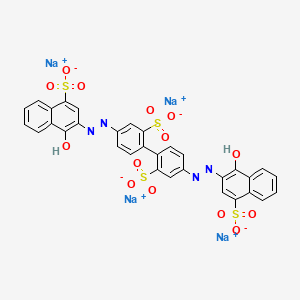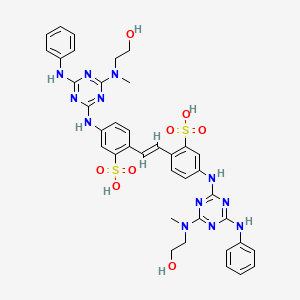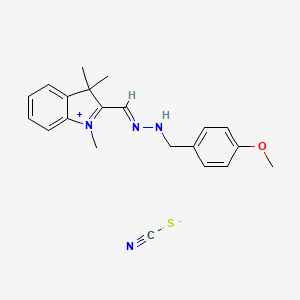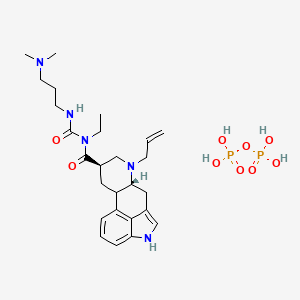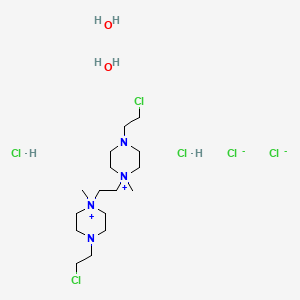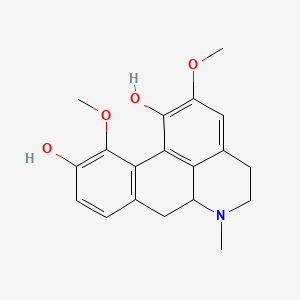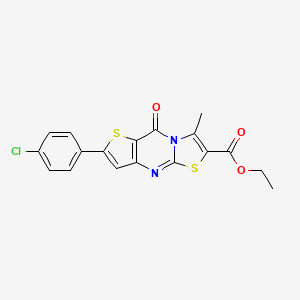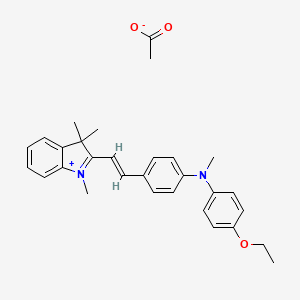
2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium acetate is a complex organic compound with a unique structure that includes an indolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium acetate typically involves multiple steps. One common method includes the reaction of 4-((4-ethoxyphenyl)methylamino)benzaldehyde with 1,3,3-trimethyl-2-methyleneindoline under acidic conditions to form the indolium salt. The acetate counterion is then introduced through a metathesis reaction with sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group or the vinyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its indolium core.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium acetate involves its interaction with specific molecular targets. The indolium core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-((4-Methoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium acetate
- 2-(2-(4-((4-Hydroxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium acetate
Uniqueness
2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium acetate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from its analogs.
Properties
CAS No. |
72970-75-3 |
|---|---|
Molecular Formula |
C28H31N2O.C2H3O2 C30H34N2O3 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;acetate |
InChI |
InChI=1S/C28H31N2O.C2H4O2/c1-6-31-24-18-16-23(17-19-24)29(4)22-14-11-21(12-15-22)13-20-27-28(2,3)25-9-7-8-10-26(25)30(27)5;1-2(3)4/h7-20H,6H2,1-5H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
MQOKTYYSWJDIKD-UHFFFAOYSA-M |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N(C)C2=CC=C(C=C2)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.CC(=O)[O-] |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)C2=CC=C(C=C2)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




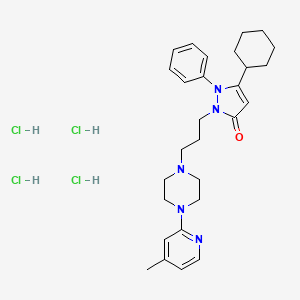

![N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12711206.png)
![[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12711214.png)
